molecular formula C6H11BrO2 B1584213 Ethyl 3-bromobutyrate CAS No. 7425-49-2

Ethyl 3-bromobutyrate

Cat. No. B1584213
CAS RN: 7425-49-2
M. Wt: 195.05 g/mol
InChI Key: OPXQLUFLTHEZST-UHFFFAOYSA-N
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Description

Ethyl 3-bromobutyrate, also known as ethyl 3-bromobutyrate, is an organic compound belonging to the family of alkyl bromides. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is widely used as a reagent in organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Detection and Quantification in Pharmaceutical Products

Ethyl 3-bromobutyrate is identified as a potential genotoxic impurity in pharmaceuticals, specifically in Tolvaptan Tablets. A study describes a Gas Chromatography with mass spectrometry (GC-MS) method developed for its determination, highlighting its significance in quality control and safety of pharmaceutical products (Dsouza, 2018).

Chemistry Education

In educational settings, Ethyl 3-bromobutyrate is used as a case study in chemistry classes to encourage student engagement and understanding of research studies. This approach involves pre-class material study, in-class group discussions, and post-class evaluations, demonstrating its utility as a teaching tool in chemistry education (Li-rong, 2010).

Viscosity Studies in Liquid Mixtures

Research on the viscosity of liquid mixtures, such as the binary mixtures of ethyl ethanoate, ethyl butyrate, and various bromoalkanoates including ethyl 3-bromobutyrate with n-hexane, provides insights into their thermophysical properties. These studies are crucial for understanding the interaction and behavior of these compounds in different conditions and applications (Oswal & Dave, 1992).

Synthetic Chemistry

Ethyl 3-bromobutyrate plays a significant role in synthetic chemistry, particularly in the synthesis of complex organic compounds. For example, it has been used in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Polymer Science

In polymer science, compounds like Ethyl 3-bromobutyrate are utilized in atom transfer radical polymerization processes. Studies involving such compounds contribute to the development of novel polymers with specific properties, expanding the possibilities in materials science and engineering (Singha et al., 2005).

properties

IUPAC Name

ethyl 3-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQLUFLTHEZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883499
Record name Butanoic acid, 3-bromo-, ethyl ester
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromobutyrate

CAS RN

7425-49-2
Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Ethyl 3-bromobutyrate
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Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Butanoic acid, 3-bromo-, ethyl ester
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Record name Ethyl 3-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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